2-Bromopropanal
Overview
Description
2-Bromopropanal, also known as 2-bromopropionaldehyde, is an organic compound with the molecular formula C3H5BrO. It is a colorless liquid that is used as an intermediate in organic synthesis. The compound is characterized by the presence of a bromine atom attached to the second carbon of a propanal molecule.
Scientific Research Applications
2-Bromopropanal has several applications in scientific research:
Chemistry
Intermediate in Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules.
Biology
Biochemical Studies: It is used in studies involving enzyme inhibition and protein modification.
Medicine
Pharmaceutical Research: this compound is investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry
Chemical Manufacturing: It is used in the production of various chemicals and materials, including polymers and resins.
Mechanism of Action
Target of Action
2-Bromopropanal, also known as 2-bromopropionaldehyde, is a simple halogenoalkane . Its primary targets are the carbon atoms in organic compounds. Specifically, it interacts with the carbon atom next to the one holding the bromine .
Mode of Action
The mode of action of this compound involves an elimination reaction. In this process, a hydroxide ion acts as a base, removing a hydrogen ion from the carbon atom adjacent to the one holding the bromine . This results in a rearrangement of the electrons, expelling the bromine as a bromide ion and producing propene .
Biochemical Pathways
It’s known that halogenoalkanes like this compound can participate in elimination reactions, which are a part of various biochemical processes . These reactions can lead to the formation of alkenes like propene , which are involved in numerous biochemical pathways.
Pharmacokinetics
Its physical properties such as boiling point (59 °c), melting point (-89 °c), and density (131 g/mL at 25 °C) suggest that it is a volatile liquid . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
The primary result of this compound’s action is the production of propene . Propene, a gas, is formed when this compound is heated under reflux with a concentrated solution of sodium or potassium hydroxide in ethanol . This reaction also results in the formation of a bromide ion .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the elimination reaction involving this compound requires heating under reflux . This suggests that temperature is a crucial factor in its action. Additionally, the presence of a base (such as sodium or potassium hydroxide) is necessary for the reaction to occur .
Safety and Hazards
2-Bromopropane is highly flammable and may cause respiratory irritation . It may cause drowsiness or dizziness and may damage fertility . It may also cause damage to organs through prolonged or repeated exposure . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes .
Biochemical Analysis
Biochemical Properties
It is known that brominated compounds can participate in various biochemical reactions due to the reactivity of the bromine atom .
Cellular Effects
2-Bromopropanal has been shown to induce apoptotic processes in mouse embryonic stem cells . It increases the content of reactive oxygen species (ROS), significantly increases the cytoplasmic free calcium and nitric oxide (NO) levels, triggers a loss of mitochondrial membrane potential (MMP), activates caspases-9 and -3, and induces cell death .
Molecular Mechanism
The molecular mechanism of this compound involves the induction of apoptosis in cells. This is achieved through the increase in ROS and NO levels, which trigger a loss of MMP and activate caspases-9 and -3 . In addition, this compound can undergo elimination reactions to form propene .
Temporal Effects in Laboratory Settings
It is known that brominated compounds can be stable under certain conditions .
Metabolic Pathways
Brominated compounds can be involved in various metabolic reactions due to the reactivity of the bromine atom .
Transport and Distribution
It is known that small, lipophilic molecules like this compound can passively diffuse across cell membranes .
Subcellular Localization
Small, lipophilic molecules like this compound can diffuse across cell membranes and distribute throughout the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromopropanal can be synthesized through several methods. One common method involves the bromination of propanal. The process typically includes the following steps:
Mixing Carbinol with 2-Hydroxypropanal: The reaction starts by mixing carbinol with 2-hydroxypropanal at room temperature.
Addition of Bromine: Bromine is slowly added to the mixture while stirring.
Reaction Time: The mixture is allowed to react for 2-4 hours at room temperature.
Separation and Purification: The reaction mixture is then subjected to reduced pressure to remove excess carbinol and bromine.
Industrial Production Methods
The industrial production of this compound follows similar principles but is optimized for large-scale synthesis. The process involves the use of cost-effective raw materials and efficient reaction conditions to maximize yield and purity. The steps include:
Raw Material Preparation: Ensuring the availability of high-purity carbinol and 2-hydroxypropanal.
Controlled Bromination: Using automated systems to control the addition of bromine and maintain optimal reaction conditions.
Purification: Employing advanced purification techniques such as distillation and crystallization to achieve high-purity this compound.
Chemical Reactions Analysis
2-Bromopropanal undergoes various chemical reactions, including:
Oxidation
Reagents and Conditions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Products: The oxidation of this compound typically yields 2-bromopropanoic acid.
Reduction
Reagents and Conditions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Products: Reduction of this compound results in the formation of 2-bromopropanol.
Substitution
Reagents and Conditions: Nucleophiles such as sodium hydroxide or potassium hydroxide can be used.
Products: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.
Comparison with Similar Compounds
2-Bromopropanal can be compared with other similar compounds such as:
2-Bromopropane: Unlike this compound, 2-bromopropane is a halogenated hydrocarbon used primarily as a solvent and in organic synthesis.
2-Bromobutane: This compound is similar in structure but has a longer carbon chain, leading to different reactivity and applications.
1-Bromopropane: This isomer has the bromine atom attached to the first carbon, resulting in different chemical properties and uses.
This compound is unique due to its aldehyde functional group, which imparts distinct reactivity and makes it valuable in various synthetic applications.
Properties
IUPAC Name |
2-bromopropanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5BrO/c1-3(4)2-5/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJRXZMCJFCAZDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40325623 | |
Record name | 2-bromopropanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40325623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19967-57-8 | |
Record name | Propanal, 2-bromo- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19967-57-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propanal, 2-bromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019967578 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propanal, 2-bromo- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=513362 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-bromopropanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40325623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromopropanal | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
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